molecular formula C11H13NO5S B12636497 4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920799-61-7

4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate

Cat. No.: B12636497
CAS No.: 920799-61-7
M. Wt: 271.29 g/mol
InChI Key: UEZOLBZGDJVUJD-SNVBAGLBSA-N
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Description

4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is a chemical compound with a complex structure that includes a morpholine ring and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of a morpholine derivative with a methanesulfonate ester. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow reactors can also enhance the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenyl methanesulfonate: A simpler compound with similar reactivity but lacking the morpholine ring.

    4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate: A closely related compound with an ethyl group instead of a hydrogen atom on the morpholine ring.

Uniqueness

4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is unique due to the presence of both the morpholine ring and the methanesulfonate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

920799-61-7

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

[4-[(2S)-5-oxomorpholin-2-yl]phenyl] methanesulfonate

InChI

InChI=1S/C11H13NO5S/c1-18(14,15)17-9-4-2-8(3-5-9)10-6-12-11(13)7-16-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1

InChI Key

UEZOLBZGDJVUJD-SNVBAGLBSA-N

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)[C@H]2CNC(=O)CO2

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2CNC(=O)CO2

Origin of Product

United States

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